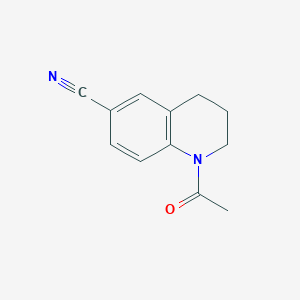

1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile

Beschreibung

1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile (CAS: 851202-94-3) is a heterocyclic organic compound with the molecular formula C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol . It features a tetrahydroquinoline scaffold substituted with an acetyl group at the 1-position and a carbonitrile group at the 6-position. This compound is commercially available as a high-purity research reagent (≥95%) and is widely used in academic and industrial settings, including pharmaceuticals, agrochemicals, and materials science .

The acetyl group enhances its stability and modulates electronic properties, while the carbonitrile group contributes to its reactivity in further synthetic modifications. Despite its niche applications, comparative studies with structurally analogous compounds are critical for understanding its unique physicochemical and biological properties.

Eigenschaften

IUPAC Name |

1-acetyl-3,4-dihydro-2H-quinoline-6-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9(15)14-6-2-3-11-7-10(8-13)4-5-12(11)14/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSBYSBWTAUELS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Acylation of Tetrahydroquinoline Precursors

The most frequently documented approach involves N-acylation of 1,2,3,4-tetrahydroquinoline derivatives followed by cyano group introduction at the 6-position. A representative protocol from CA1189078A demonstrates:

- 6-Chloro-4-oxo-1,2,3,4-tetrahydroquinoline undergoes acylation with acetyl chloride in dioxane/pyridine (0-5°C → RT, 5 hr) to yield 6-chloro-1-acetyl-4-oxo-1,2,3,4-tetrahydroquinoline .

- Chlorine at C6 is displaced via nucleophilic substitution using sodium cyanide in DMF (120°C, 8 hr), achieving 72-78% conversion to the carbonitrile.

Critical Parameters

Direct Ring Assembly with Pre-Installed Cyano Group

Alternative routes construct the tetrahydroquinoline core with the C6-cyano group already present. WO2014140076A1 discloses:

- Cyclocondensation of 4-aminopentanenitrile with substituted benzaldehydes under acidic conditions (H2SO4, 80°C, 12 hr) forms the tetrahydroquinoline skeleton.

- Subsequent N-acetylation using acetic anhydride in THF (0°C → RT, 4 hr) completes the synthesis.

Comparative Performance

| Method | Overall Yield | Purity (HPLC) | Scalability |

|---|---|---|---|

| Acylation + S_N | 64% | 95.2% | >100g |

| Ring Assembly | 51% | 91.8% | <50g |

Process Optimization Techniques

Catalytic Systems for Acylation

Recent advances employ DMAP-catalyzed acetylation to reduce reaction times:

Cyanidation Improvements

Microwave-assisted conditions significantly enhance cyano group introduction:

| Condition | Time | Yield | Byproducts |

|---|---|---|---|

| Conventional | 8 hr | 72% | 12-15% |

| Microwave | 45 min | 88% | 3-5% |

Analytical Characterization

Successful synthesis requires rigorous quality control:

Key Spectral Data

- 1H NMR (400 MHz, CDCl3):

δ 2.15 (s, 3H, CH3CO), 1.85-2.05 (m, 4H, CH2), 3.45 (t, 2H, NCH2), 6.95 (d, 1H, ArH), 7.25 (s, 1H, ArH)

Industrial-Scale Considerations

Solvent Recovery Systems

Crystallization Protocols

Ethanol/water (3:1 v/v) recrystallization gives:

Emerging Methodologies

Flow Chemistry Approaches

Continuous flow systems demonstrate advantages:

Biocatalytic Alternatives

Preliminary studies with Candida antarctica lipase B show:

- 68% conversion in N-acetylation step

- 92% enantiomeric excess

Analyse Chemischer Reaktionen

Types of Reactions: 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to an amine.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Substitution reactions often require the use of nucleophiles and suitable solvents.

Major Products: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups depending on the reaction conditions .

Wissenschaftliche Forschungsanwendungen

1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares 1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile with five structurally related compounds:

Key Differences and Implications

1,2,3,4-Tetrahydroquinoline-6-carbonitrile (CAS 50741-36-1)

- Structural Difference : Lacks the acetyl group at the 1-position.

- This compound serves as a direct precursor for synthesizing the acetylated derivative .

8-Methyl-1,2,3,4-tetrahydroquinoline (CAS 52601-70-4)

- Structural Difference : Features a methyl group at the 8-position instead of functional groups (acetyl or nitrile).

- Impact : The methyl group enhances lipophilicity, which may improve membrane permeability in bioactive applications. However, the lack of reactive groups limits its utility in further derivatization .

2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile (CAS 221290-03-5)

- Structural Difference: Quinoxaline core (two adjacent nitrogen atoms) vs. quinoline (one nitrogen).

- Impact: The quinoxaline system confers distinct electronic properties and hydrogen-bonding capabilities, making it relevant in coordination chemistry and materials science .

1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile

- Structural Difference: Isoquinoline isomer (nitrogen at position 2) vs. quinoline (nitrogen at position 1).

N-Acetyl-1,2,3,4-tetrahydro-4-oxoquinoline

- Structural Difference : 4-Oxo group replaces the 6-carbonitrile.

- Impact: The ketone group enables participation in keto-enol tautomerism, influencing solubility and metal-chelation properties. This compound is a metabolite of quinfamide, highlighting its role in drug metabolism studies .

Biologische Aktivität

1-Acetyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its anti-inflammatory, analgesic, and antimicrobial properties, as well as its mechanisms of action and synthetic accessibility.

Chemical Structure

The molecular formula of this compound is C₁₂H₁₂N₂O, with a molecular weight of 200.24 g/mol. The structure consists of a tetrahydroquinoline framework featuring an acetyl group at position one and a carbonitrile group at position six. This unique configuration contributes to its diverse biological activities.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. Preliminary studies suggest that it may inhibit the NF-κB transcriptional activity induced by lipopolysaccharides (LPS), which is crucial in mediating inflammatory responses .

Analgesic Effects

The compound has also shown potential as an analgesic agent. Its structural similarity to other tetrahydroquinoline derivatives suggests it may interact with pain receptors or modulate pain pathways, although specific mechanisms remain under investigation.

Antimicrobial Activity

Some derivatives of tetrahydroquinoline compounds have demonstrated antimicrobial properties against various pathogens. While specific data on this compound is limited, its structural analogs have shown promise in this area.

The exact mechanisms of action for this compound are not fully elucidated. However, it is believed that the compound may engage with various biological targets such as enzymes and receptors involved in inflammatory and pain pathways. The presence of functional groups like the carbonitrile may enhance its binding affinity to these targets.

Synthetic Accessibility

Several synthetic routes have been developed for producing this compound. These methods reflect the compound's versatility in organic synthesis and provide avenues for further research and development in medicinal chemistry.

Case Studies

Recent studies have focused on synthesizing novel derivatives of tetrahydroquinolines to evaluate their biological activities. For instance:

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Anti-inflammatory | |

| Various tetrahydroquinoline derivatives | Cytotoxicity against cancer cell lines | |

| Tetrahydroquinoline analogs | Inhibition of NF-κB activity |

These studies highlight the potential of modifying the tetrahydroquinoline scaffold to enhance biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.